molecular formula C8H13F2NO2 B1475355 2-(3,3-Difluoropiperidin-1-yl)propanoic acid CAS No. 1888589-56-7

2-(3,3-Difluoropiperidin-1-yl)propanoic acid

Cat. No.: B1475355
CAS No.: 1888589-56-7
M. Wt: 193.19 g/mol
InChI Key: MDKOTLVQHHYPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluoropiperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H13F2NO2 and its molecular weight is 193.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3,3-difluoropiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c1-6(7(12)13)11-4-2-3-8(9,10)5-11/h6H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKOTLVQHHYPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3,3-Difluoropiperidin-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, 2-(3,3-Difluoropiperidin-1-yl)propanoic acid has been observed to inhibit certain proteases, thereby affecting protein degradation processes.

Cellular Effects

The effects of 2-(3,3-Difluoropiperidin-1-yl)propanoic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-(3,3-Difluoropiperidin-1-yl)propanoic acid has been shown to affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation. Additionally, it can alter gene expression patterns by interacting with transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 2-(3,3-Difluoropiperidin-1-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. Furthermore, 2-(3,3-Difluoropiperidin-1-yl)propanoic acid can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,3-Difluoropiperidin-1-yl)propanoic acid can change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that 2-(3,3-Difluoropiperidin-1-yl)propanoic acid can have sustained effects on cellular function, although its activity may diminish as it degrades. Additionally, the temporal effects of this compound can vary depending on the experimental conditions and the specific cellular context.

Dosage Effects in Animal Models

The effects of 2-(3,3-Difluoropiperidin-1-yl)propanoic acid in animal models are dose-dependent. At lower doses, this compound can have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of 2-(3,3-Difluoropiperidin-1-yl)propanoic acid have been associated with hepatotoxicity and nephrotoxicity in animal studies. Therefore, careful consideration of dosage is crucial when using this compound in research or therapeutic applications.

Metabolic Pathways

2-(3,3-Difluoropiperidin-1-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. This compound can affect metabolic flux and alter metabolite levels in cells. For example, it has been shown to influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis. Additionally, 2-(3,3-Difluoropiperidin-1-yl)propanoic acid can modulate the levels of certain metabolites, thereby affecting overall cellular metabolism.

Subcellular Localization

The subcellular localization of 2-(3,3-Difluoropiperidin-1-yl)propanoic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 2-(3,3-Difluoropiperidin-1-yl)propanoic acid has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization in the nucleus can affect gene expression and transcriptional activity.

Biological Activity

2-(3,3-Difluoropiperidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of 2-(3,3-Difluoropiperidin-1-yl)propanoic acid is characterized by a piperidine ring with two fluorine atoms at the 3-position and a propanoic acid moiety. This unique structure contributes to its biological properties.

The biological activity of 2-(3,3-Difluoropiperidin-1-yl)propanoic acid is primarily linked to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways that regulate physiological responses.

Antimicrobial Activity

Research indicates that derivatives of propanoic acids exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(3,3-Difluoropiperidin-1-yl)propanoic acid demonstrate efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Specific derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo models. The mechanism involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Comparative Studies

To understand the uniqueness of 2-(3,3-Difluoropiperidin-1-yl)propanoic acid, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-(3,3-Difluoropiperidin-1-yl)propanoic acidPiperidine ring with difluoromethylAntimicrobial, potential anticancer
4-(Chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazoleContains triazole ringAntimicrobial, antifungal
3-Aryl-3-(Furan-2-yl)Propanoic Acid DerivativesAryl and furan groupsAntimicrobial against Candida albicans

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of propanoic acid derivatives revealed that 2-(3,3-Difluoropiperidin-1-yl)propanoic acid showed significant inhibition against yeast-like fungi and bacteria at concentrations as low as 64 µg/mL .

Investigation of Anticancer Activity

In vitro studies on cancer cell lines demonstrated that 2-(3,3-Difluoropiperidin-1-yl)propanoic acid induced apoptosis in a dose-dependent manner. The compound was effective in reducing cell viability by over 50% at higher concentrations compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,3-Difluoropiperidin-1-yl)propanoic acid
Reactant of Route 2
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2-(3,3-Difluoropiperidin-1-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.